6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole 6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1707710-38-0
VCID: VC6002442
InChI: InChI=1S/C13H14FNO/c14-10-3-4-11-12(7-15-13(11)6-10)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2
SMILES: C1CC(COC1)C2=CNC3=C2C=CC(=C3)F
Molecular Formula: C13H14FNO
Molecular Weight: 219.259

6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole

CAS No.: 1707710-38-0

Cat. No.: VC6002442

Molecular Formula: C13H14FNO

Molecular Weight: 219.259

* For research use only. Not for human or veterinary use.

6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole - 1707710-38-0

Specification

CAS No. 1707710-38-0
Molecular Formula C13H14FNO
Molecular Weight 219.259
IUPAC Name 6-fluoro-3-(oxan-3-yl)-1H-indole
Standard InChI InChI=1S/C13H14FNO/c14-10-3-4-11-12(7-15-13(11)6-10)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2
Standard InChI Key PRAKDDIDFFWNJG-UHFFFAOYSA-N
SMILES C1CC(COC1)C2=CNC3=C2C=CC(=C3)F

Introduction

Structural Characterization and Nomenclature

Core Indole Framework

The indole nucleus consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 6-fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, the fluorine atom occupies the sixth position of the benzene ring, while the tetrahydro-2H-pyran-3-yl group attaches to the third position of the indole core . This substitution pattern influences electronic distribution and steric interactions, critical for biological activity and synthetic feasibility.

Tetrahydro-2H-Pyran Substituent

The tetrahydro-2H-pyran (oxane) moiety is a six-membered oxygen-containing heterocycle with one oxygen atom and five methylene groups. The "3-yl" designation indicates substitution at the third carbon of the pyran ring. This group introduces conformational rigidity and modulates solubility properties due to its mixed hydrophobic (methylene groups) and hydrophilic (ether oxygen) characteristics .

Molecular Formula and Weight

Based on structural analogs:

  • Molecular Formula: C14H16FNO\text{C}_{14}\text{H}_{16}\text{FNO}

  • Molecular Weight: 233.28 g/mol

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name6-fluoro-3-(oxan-3-yl)-1H-indole
SMILESC1CCOC(C1)C2=CNC3=C2C=CC(=C3)F
InChIKeyMHVCWTVIFZYECE-UHFFFAOYSA-N
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors2 (ether O, indole N)

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 6-fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole likely involves:

  • Indole Core Formation: Fischer indole synthesis or Madelung cyclization using fluorinated precursors.

  • Pyran Ring Construction: Cyclization of diols or epoxides under acidic conditions.

  • Coupling Strategies: Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the pyran moiety .

Analogous Synthetic Protocols

The AA Blocks synthesis of pyrrolo[1,2-a]indoles via intramolecular Wittig reactions provides a template for annulation strategies . For example, indole-2-carboxaldehydes react with vinylphosphonium salts to form tricyclic systems, suggesting adaptability for introducing pyran substituents through modified ylide intermediates .

Table 2: Key Reaction Parameters

ParameterOptimal Conditions
CatalystPd(PPh₃)₄
SolventToluene/EtOH (3:1)
Temperature80–100°C
Yield (Analog)58–93%

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated 2.1\sim 2.1 (calculated using XLogP3 ).

  • Aqueous Solubility: Low (≤1 mg/mL at 25°C), typical for lipophilic indole derivatives.

Spectral Characteristics

  • ¹H NMR: Expected signals at δ 7.45–7.55 (indole H-4/H-5), δ 6.85–6.95 (H-7), and δ 3.70–4.10 (pyran OCH₂) .

  • ¹³C NMR: Peaks near δ 155.2 (C-6, fluorinated), δ 110–120 (indole carbons), and δ 65–75 (pyran ether carbon) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of:

  • S1P₁ receptor antagonists (e.g., analogues of compound 5 in AA Blocks data) .

  • Antiviral agents targeting RNA-dependent RNA polymerases.

Material Science

As a fluorinated heterocycle, it serves as a monomer in conductive polymers and liquid crystal displays .

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